molecular formula C8H7BrF2 B6229348 1-bromo-2-(2,2-difluoroethyl)benzene CAS No. 1027513-80-9

1-bromo-2-(2,2-difluoroethyl)benzene

Cat. No.: B6229348
CAS No.: 1027513-80-9
M. Wt: 221.04 g/mol
InChI Key: YTIGSEZQCNWTSK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where a bromine atom and a difluoroethyl group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-difluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2-difluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding difluoroethylbenzene derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(2,2-difluoroethyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include 2-(2,2-difluoroethyl)phenol, 2-(2,2-difluoroethyl)benzonitrile, and 2-(2,2-difluoroethyl)aniline.

    Oxidation: Products include difluoroethylbenzene derivatives with various functional groups.

    Reduction: The major product is 2-(2,2-difluoroethyl)benzene.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-bromo-2-(2,2-difluoroethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

    1-Bromo-2-(2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group instead of a difluoroethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-3-(1,1-difluoroethyl)benzene: The position of the difluoroethyl group is different, leading to variations in reactivity and applications.

    1-Bromo-4-(1,1-difluoroethyl)benzene: Similar to the above, the position of the difluoroethyl group affects its chemical behavior.

Uniqueness: 1-Bromo-2-(2,2-difluoroethyl)benzene is unique due to the specific positioning of the bromine and difluoroethyl groups, which influence its reactivity and potential applications. The presence of the difluoroethyl group imparts distinct electronic and steric effects, making it valuable in the synthesis of specialized compounds.

Properties

CAS No.

1027513-80-9

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-bromo-2-(2,2-difluoroethyl)benzene

InChI

InChI=1S/C8H7BrF2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,8H,5H2

InChI Key

YTIGSEZQCNWTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)F)Br

Purity

95

Origin of Product

United States

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